molecular formula C22H25BrN2O2 B247356 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol

4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol

Cat. No. B247356
M. Wt: 429.3 g/mol
InChI Key: LNXNZWGBUXBMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain.

Mechanism of Action

The mechanism of action of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol involves the inhibition of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. By inhibiting 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol, this compound increases the levels of cAMP and cGMP, which in turn modulate neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol are related to its mechanism of action. By inhibiting 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol, this compound increases the levels of cAMP and cGMP in the brain. This has been shown to modulate neurotransmitter signaling, which can have various effects on behavior and cognitive function. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol in lab experiments is its specificity for 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol. This allows for the selective modulation of neurotransmitter signaling in the brain, which can be useful in studying the role of specific neurotransmitters in behavior and cognitive function. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for research on 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol. One potential direction is the development of more potent and selective inhibitors of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol. This could lead to the development of more effective treatments for neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.

Synthesis Methods

The synthesis of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol involves several steps. The starting material is 4-bromo-2-hydroxybenzaldehyde, which is reacted with 1-piperidinylmethylamine to form an intermediate. This intermediate is then treated with 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)propionic acid to form the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

The primary scientific research application of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol is in the field of pharmacology. This compound has been shown to be a potent inhibitor of 4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol, which is involved in the regulation of neurotransmitter signaling in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.

properties

Molecular Formula

C22H25BrN2O2

Molecular Weight

429.3 g/mol

IUPAC Name

[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H25BrN2O2/c23-20-7-8-21(26)19(12-20)14-24-10-3-6-18(13-24)22(27)25-11-9-16-4-1-2-5-17(16)15-25/h1-2,4-5,7-8,12,18,26H,3,6,9-11,13-15H2

InChI Key

LNXNZWGBUXBMKJ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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